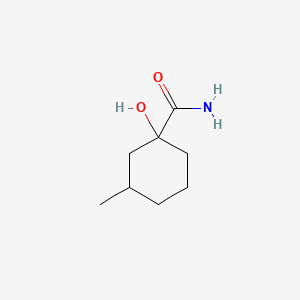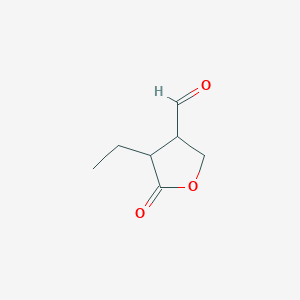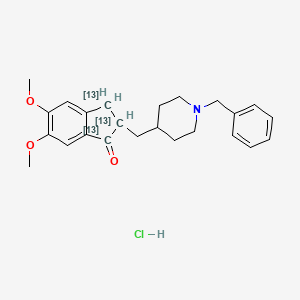
4-Iodobenzyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzyl isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isothiocyanate functional group. Isothiocyanates are derived from glucosinolates, secondary metabolites found in cruciferous vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Iodobenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of primary amines and carbon disulfide (CS2) in the presence of a base such as triethylamine. The resulting dithiocarbamate intermediate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Aplicaciones Científicas De Investigación
4-Iodobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a reagent in biochemical assays
Mecanismo De Acción
The mechanism of action of 4-iodobenzyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also modulates various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response .
Comparación Con Compuestos Similares
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 4-Iodobenzyl isothiocyanate is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other isothiocyanates. For example, sulforaphane, derived from broccoli, is well-known for its antioxidant properties, while this compound has shown promising anticancer activity .
Propiedades
Número CAS |
3694-49-3 |
|---|---|
Fórmula molecular |
C8H6INS |
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
1-iodo-4-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6INS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |
Clave InChI |
QMNNXEXDGXWBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN=C=S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)


![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)







![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
